molecular formula C21H19N5O2 B6105742 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone

Katalognummer B6105742
Molekulargewicht: 373.4 g/mol
InChI-Schlüssel: HVOODUWXFFNQQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone, also known as DMQX, is a synthetic compound primarily used in scientific research. DMQX belongs to the class of pyrimidine derivatives and has shown promising results in the field of neuroscience.

Wirkmechanismus

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone binds to the ligand-binding domain of iGluRs, preventing the binding of glutamate and blocking ion channel opening. This results in the inhibition of synaptic transmission and the modulation of neuronal activity. This compound has been shown to selectively block the AMPA subtype of iGluRs, which are involved in fast excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo experiments. In vitro studies have demonstrated that this compound can reduce the excitability of neurons and decrease the release of neurotransmitters. In vivo studies have shown that this compound can reduce seizure activity, modulate synaptic plasticity, and improve learning and memory.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone is its selectivity for the AMPA subtype of iGluRs, which allows for specific investigation of these receptors. This compound is also relatively stable and can be easily synthesized in the laboratory. However, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, this compound can have off-target effects on other receptors and ion channels, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for research involving 2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone. One area of interest is the role of AMPA receptors in addiction and drug abuse. This compound has been shown to reduce the rewarding effects of drugs of abuse in animal models, suggesting that AMPA receptors may be a potential target for the treatment of addiction. Another area of interest is the development of more selective and potent antagonists of iGluRs, which could provide greater insight into the function of these receptors and their role in neurological and psychiatric disorders. Finally, the use of this compound in combination with other drugs or therapies could provide new avenues for the treatment of various disorders.

Synthesemethoden

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone can be synthesized in a multi-step process involving the reaction of 2-aminopyrimidine with 4,8-dimethyl-2-chloroquinazoline in the presence of a base. The intermediate product is then reacted with 3-methoxybenzaldehyde to form the final product. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[(4,8-dimethyl-2-quinazolinyl)amino]-6-(3-methoxyphenyl)-4(3H)-pyrimidinone is primarily used in scientific research to study the function of ionotropic glutamate receptors (iGluRs), which are important in synaptic transmission and plasticity. This compound acts as a competitive antagonist of iGluRs and has been used to investigate the role of these receptors in various neurological and psychiatric disorders, including epilepsy, depression, and addiction.

Eigenschaften

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-(3-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-12-6-4-9-16-13(2)22-20(25-19(12)16)26-21-23-17(11-18(27)24-21)14-7-5-8-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOODUWXFFNQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.